KPT-6566
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
KPT-6566は、がん研究分野で大きな注目を集めている低分子化合物です。ペプチジルプロリルシス/トランス異性化酵素NIMA相互作用1(PIN1)の触媒部位に共有結合し、分解を標的とすることで知られています。 この化合物は、正常細胞を温存しながら、がん細胞株に特異的に細胞毒性を誘発する有望な結果を示しています .
合成方法
This compoundの合成には、コア構造の調製から始まり、PIN1への選択的結合を可能にする官能基の導入まで、いくつかのステップが含まれます。合成経路には通常、以下が含まれます。
コア構造の形成: 一連の有機反応を通じて、基本的な分子骨格を構築します。
官能基の導入: 化合物のPIN1への結合親和性と選択性を高めるために、特定の官能基を導入します。
精製と特性評価: 最終生成物は、クロマトグラフィーなどの技術を使用して精製され、分光法を使用して構造と純度を確認します.
This compoundの工業生産方法は広く文書化されていませんが、最終生成物の整合性と純度を確保しながら、ラボの合成プロセスをスケールアップする必要があるでしょう。
準備方法
The synthesis of KPT-6566 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enable its selective binding to PIN1. The synthetic route typically includes:
Formation of the Core Structure: This involves the construction of the basic molecular framework through a series of organic reactions.
Functional Group Introduction: Specific functional groups are introduced to enhance the compound’s binding affinity and selectivity for PIN1.
Purification and Characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods to confirm its structure and purity.
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis process while ensuring consistency and purity of the final product.
化学反応の分析
KPT-6566は、主にPIN1との相互作用を含む、いくつかのタイプの化学反応を起こします。
共有結合: This compoundはPIN1の触媒部位に共有結合し、その阻害と分解につながります.
これらの反応で使用される一般的な試薬や条件には、有機溶媒、触媒、温度と圧力の制御された条件が含まれます。 これらの反応から生成される主な生成物は、PIN1の阻害および分解された形態、活性酸素種、およびがん細胞におけるDNA損傷です .
科学研究アプリケーション
This compoundは、特に化学、生物学、医学、産業の分野で、幅広い科学研究アプリケーションを持っています。
科学的研究の応用
KPT-6566 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Cancer Research: This compound is primarily used in cancer research to study its effects on PIN1 inhibition and its potential as a therapeutic agent for various cancers.
Biological Studies: The compound is used to investigate the role of PIN1 in cellular processes and its involvement in cancer progression.
Drug Development: This compound serves as a lead compound for the development of new drugs targeting PIN1 and related pathways.
Industrial Applications: While its industrial applications are limited, this compound’s role in drug development and cancer research highlights its potential for broader industrial use in the future.
作用機序
KPT-6566の作用機序には、PIN1の選択的な阻害と分解が含まれます。この化合物はPIN1の触媒部位に共有結合し、活性酸素種を生成するキノン模倣薬を放出します。 これにより、がん細胞に特異的にDNA損傷と細胞死が起こります . これに関与する分子標的と経路には、PIN1酵素と細胞の増殖と生存を調節する下流のシグナル伝達経路が含まれます .
類似の化合物との比較
This compoundは、PIN1阻害と活性酸素種の生成を組み合わせた二重の作用機序でユニークです。類似の化合物には、以下が含まれます。
ユグロネ: 別のPIN1阻害剤ですが、this compoundと比べて選択性と効力は低いです.
全トランスレチノイン酸(ATRA): がん治療に使用されますが、分子標的と機序が異なります.
ヒ素三酸化物(ATO): 別の化合物で、がん治療に使用されますが、機序と標的が異なります.
This compoundは、PIN1を標的とする高い選択性と効力により、がん研究と創薬において貴重なツールとなっています .
類似化合物との比較
KPT-6566 is unique in its dual mechanism of action, combining PIN1 inhibition with the generation of reactive oxygen species. Similar compounds include:
Juglone: Another PIN1 inhibitor, but less selective and potent compared to this compound.
All-trans Retinoic Acid (ATRA): Used in cancer therapy but has different molecular targets and mechanisms.
Arsenic Trioxide (ATO): Another compound used in cancer treatment with distinct mechanisms and targets.
This compound stands out due to its high selectivity and potency in targeting PIN1, making it a valuable tool in cancer research and drug development .
生物活性
KPT-6566 is a small-molecule inhibitor of the peptidyl-prolyl isomerase PIN1, which plays a critical role in various cellular processes, including cell cycle regulation and apoptosis. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cancer cells, and relevant case studies.
This compound selectively inhibits PIN1 by covalently binding to its active site, which leads to a reduction in the isomerization activity of PIN1. This inhibition affects several downstream signaling pathways and client proteins that are crucial for cancer cell proliferation and survival.
- Inhibition of PIN1 Activity : this compound has demonstrated an IC50 value of 0.64 μM against recombinant human PIN1, indicating its potency as an inhibitor .
- Impact on Cancer Cell Proliferation : In various cell lines, such as MDA-MB-231 (breast cancer) and P19 (embryonal carcinoma), this compound treatment resulted in decreased cell viability and proliferation .
Effects on Cancer Cells
This compound exhibits significant antiproliferative effects across multiple cancer types, including testicular germ cell tumors (TGCTs) and colorectal cancer.
Table 1: Summary of this compound Effects on Different Cancer Cell Lines
Case Study 1: Testicular Germ Cell Tumors (TGCTs)
In a study involving P19 and NCCIT embryonal carcinoma cell lines, this compound was shown to significantly inhibit cell proliferation and induce apoptosis. The treatment led to a marked decrease in tumor volume in xenograft models of TGCTs. Specifically, mice treated with this compound exhibited a reduction in tumor mass compared to controls, suggesting its potential as a therapeutic agent for TGCTs .
Case Study 2: Colorectal Cancer Stem Cells
This compound was also tested on colorectal cancer stem cells, where it demonstrated antitumorigenic activity by suppressing the growth of CD44^+CD133^+ tumor-initiating cells. This effect was attributed to the inhibition of PIN1-mediated signaling pathways that promote stemness in cancer cells .
Research Findings
Recent studies have highlighted the following key findings regarding this compound:
- Induction of Apoptosis : this compound treatment resulted in increased levels of reactive oxygen species (ROS), leading to apoptosis in various cancer cell lines .
- Downregulation of Oncogenic Factors : The compound effectively reduced the expression levels of critical oncogenic transcription factors such as Oct-4 and Sox2, which are associated with maintaining stemness in cancer cells .
- Selective Targeting : this compound selectively inhibits PIN1 without affecting other peptidyl-prolyl isomerases such as FKBP4 or PPIA, highlighting its specificity as a therapeutic agent .
特性
IUPAC Name |
2-[(4E)-4-(4-tert-butylphenyl)sulfonylimino-1-oxonaphthalen-2-yl]sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5S2/c1-22(2,3)14-8-10-15(11-9-14)30(27,28)23-18-12-19(29-13-20(24)25)21(26)17-7-5-4-6-16(17)18/h4-12H,13H2,1-3H3,(H,24,25)/b23-18+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWWOKYIKNEEHJ-PTGBLXJZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)/N=C/2\C=C(C(=O)C3=CC=CC=C32)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。